

# An In-depth Technical Guide to Mycobacidin: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Mycobacidin*

Cat. No.: *B1220996*

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## Introduction

**Mycobacidin**, also known as actithiazic acid, is a sulfur-containing heterocyclic compound with notable antibiotic activity, particularly against *Mycobacterium tuberculosis*, the causative agent of tuberculosis. Since its discovery, **Mycobacidin** has garnered significant interest within the scientific community due to its unique chemical structure and specific mechanism of action, making it a compelling lead compound for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to **Mycobacidin**.

## Chemical Structure and Identification

**Mycobacidin** possesses a distinct chemical architecture characterized by a heptanoate carboxylic acid chain attached to a 4-thiazolidinone heterocyclic core.<sup>[1]</sup> This unique structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of **Mycobacidin**

Identifier	Value
IUPAC Name	6-(4-oxo-1,3-thiazolidin-2-yl)hexanoic acid[2]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>3</sub> S[2]
CAS Number	539-35-5[2]
Molecular Weight	217.29 g/mol [2]
Synonyms	Actithiazic acid, Acidomycin, Cinnamonin[2]

## Physicochemical Properties

The physicochemical properties of **Mycobacidin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into potential drug products.

Table 2: Physicochemical Properties of **Mycobacidin**

Property	Value
Melting Point	The dl-form is dimorphic, crystallizing from chloroform at 116-117°C and from water at 123°C. The l(-)-enantiomer melts at 139-140°C (from water or methanol). The d(+)-enantiomer melts at 138-139°C (from water).
Solubility	Data not available in mg/mL. General solubility information suggests it is soluble in chloroform and can be crystallized from water and methanol.
pKa	Experimentally determined pKa value is not readily available in the searched literature. As a carboxylic acid, it is expected to have an acidic pKa.

## Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Mycobacidin**.

Table 3: Spectral Data of **Mycobacidin**

Technique	Key Data and Observations
<sup>1</sup> H-NMR	(500 MHz, D <sub>2</sub> O) δ 3.18 (t, J = 6.9 Hz, 2H), 2.19 (t, J = 7.5 Hz, 2H), 2.00 (s, 3H), 1.61–1.55 (m, 2H), 1.52 (td, J = 9.3, 8.4, 6.0 Hz, 2H), 1.34 (hept, J = 5.5, 4.9 Hz, 4H). <a href="#">[1]</a>
<sup>13</sup> C-NMR	(126 MHz, D <sub>2</sub> O) δ 184.17, 173.94, 39.47, 37.56, 28.32, 28.07, 25.80, 25.76, 21.86. <a href="#">[1]</a>
Mass Spectrometry	High-Resolution Mass Spectrometry (HRMS) (ESI) m/z calculated for C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> [M–H] <sup>–</sup> : 186.1136, found 186.1132. <a href="#">[1]</a>
FT-IR	Specific FT-IR spectral data with peak assignments for Mycobacidin were not available in the searched results.

## Biological and Biochemical Properties

**Mycobacidin** exhibits selective antimicrobial activity and a well-defined mechanism of action, making it a subject of interest in drug discovery.

Table 4: Biological and Biochemical Properties of **Mycobacidin**

Property	Description
Antimicrobial Spectrum	Exhibits selective antibiotic activity against <i>Mycobacterium tuberculosis</i> . It shows no significant activity against other mycobacteria or Gram-positive and Gram-negative microorganisms in vitro.
Mechanism of Action	<i>Mycobacidin</i> acts as an inhibitor of biotin biosynthesis. Specifically, it is a competitive inhibitor of 8-amino-7-oxononanoate synthase (BioF), a key enzyme in the biotin synthesis pathway.

## Experimental Protocols

### Chemical Synthesis of *Mycobacidin*

While a detailed step-by-step protocol is not fully available in the provided search results, the general synthetic strategy involves the reaction of a protected 6-amino-hexanoic acid derivative with a suitable thioglycolate equivalent to form the 4-thiazolidinone ring, followed by deprotection. The key precursors mentioned in the literature for a related synthesis include cycloheptanone, which is converted to methyl 7-hydroxyheptanoate.<sup>[1]</sup> This is then further functionalized and cyclized with 2-mercaptoacetamide.<sup>[1]</sup>

### Determination of Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis*

The following is a generalized protocol for determining the MIC of an antimicrobial agent against *M. tuberculosis*, based on the broth microdilution method.

- Preparation of ***Mycobacidin*** Stock Solution: Prepare a stock solution of ***Mycobacidin*** in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
- Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the ***Mycobacidin*** stock solution in Middlebrook 7H9 broth supplemented with 10% OADC

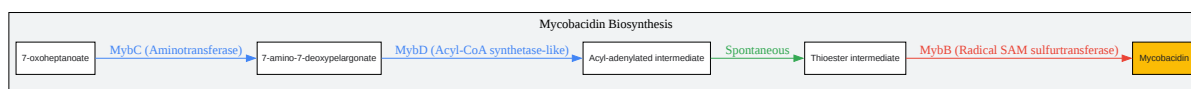
(oleic acid-albumin-dextrose-catalase) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

- Inoculum Preparation: Prepare a suspension of *M. tuberculosis* H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
- Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted **Mycobacidin**. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.
- Incubation: Seal the plate and incubate at 37°C for 7 to 14 days.
- MIC Determination: The MIC is defined as the lowest concentration of **Mycobacidin** that results in no visible growth of *M. tuberculosis*. Visual inspection or the use of a growth indicator like resazurin can be employed to determine the endpoint.

## Visualizations

### Biosynthetic Pathway of Mycobacidin

The biosynthesis of **Mycobacidin** in *Streptomyces* species involves a series of enzymatic reactions starting from the primary metabolite, 7-oxoheptanoate. The key enzyme, MybB, a radical SAM sulfurtransferase, catalyzes the crucial sulfur insertion steps to form the 4-thiazolidinone core.

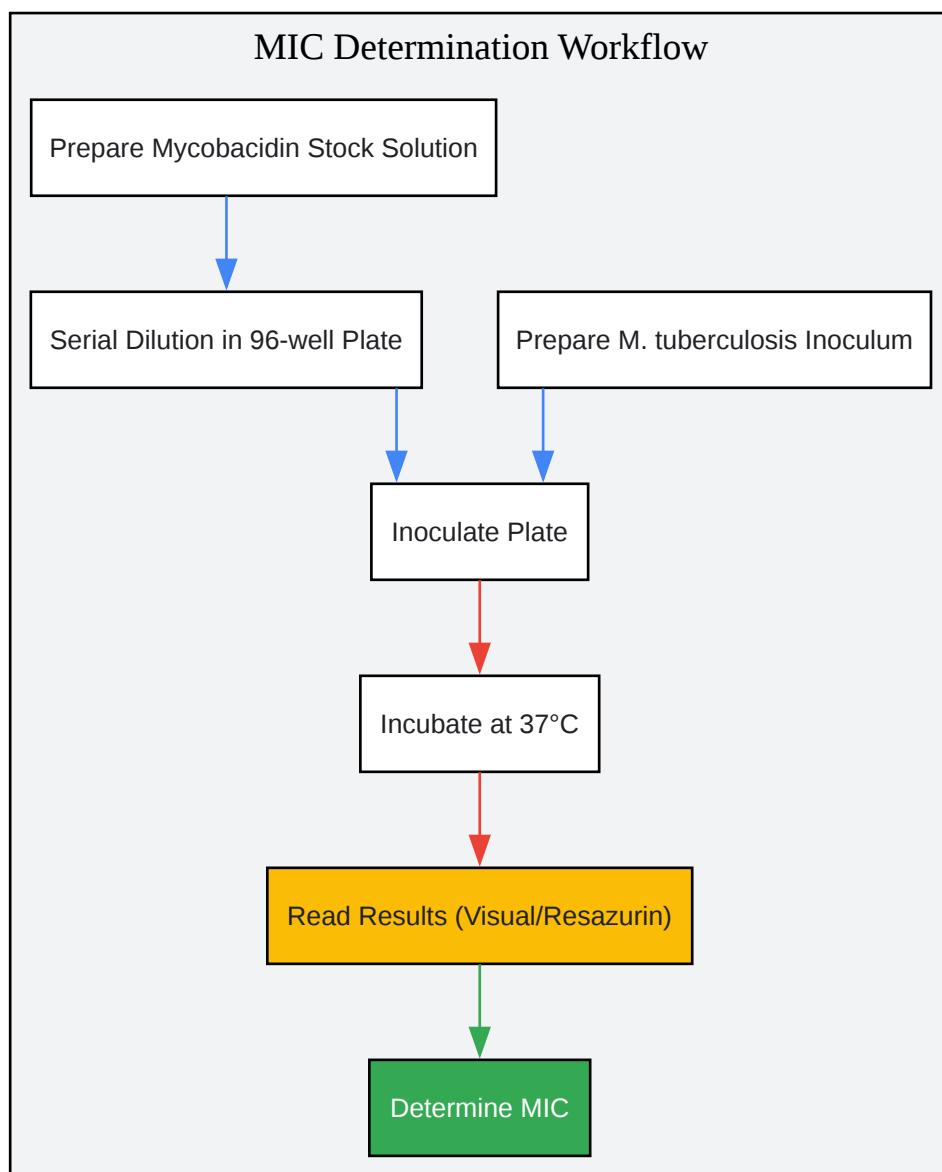


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Biosynthetic pathway of **Mycobacidin**.

### Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of **Mycobacidin** against *M. tuberculosis* follows a standardized procedure to ensure reproducibility and accuracy of the results.



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Workflow for MIC determination.

## Conclusion

**Mycobacidin** remains a molecule of significant interest in the field of anti-tubercular drug discovery. Its unique 4-thiazolidinone core and its specific inhibitory action on biotin synthesis present a promising scaffold for the development of new therapeutics against Mycobacterium tuberculosis. This guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers and drug development professionals working to combat this global health threat. Further research into its structure-activity relationships, optimization of its pharmacokinetic properties, and exploration of synergistic combinations with other anti-tubercular agents will be crucial in realizing its full therapeutic potential.

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## References

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